molecular formula C12H8FN3S B13473943 3-(6-fluoronaphthalen-2-yl)-1H-1,2,4-triazole-5-thiol

3-(6-fluoronaphthalen-2-yl)-1H-1,2,4-triazole-5-thiol

Cat. No.: B13473943
M. Wt: 245.28 g/mol
InChI Key: XFLFLHUNERXYNM-UHFFFAOYSA-N
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Description

3-(6-fluoronaphthalen-2-yl)-1H-1,2,4-triazole-5-thiol is an organic compound that features a naphthalene ring substituted with a fluorine atom and a triazole ring with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-fluoronaphthalen-2-yl)-1H-1,2,4-triazole-5-thiol typically involves multi-step reactions One common method starts with the preparation of 6-fluoronaphthalene-2-carboxylic acid, which is then converted to its corresponding acid chloride This intermediate reacts with hydrazine to form 6-fluoronaphthalene-2-carbohydrazide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(6-fluoronaphthalen-2-yl)-1H-1,2,4-triazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The fluorine atom on the naphthalene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted naphthalene derivatives.

Scientific Research Applications

3-(6-fluoronaphthalen-2-yl)-1H-1,2,4-triazole-5-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(6-fluoronaphthalen-2-yl)-1H-1,2,4-triazole-5-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring may also interact with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-fluoronaphthalen-2-yl)-1,2-dimethylpyrrolidin-3-ol
  • 3-[(6-fluoronaphthalen-2-yl)(2H-1,2,3,4-tetrazol-2-yl)methyl]piperidine

Uniqueness

3-(6-fluoronaphthalen-2-yl)-1H-1,2,4-triazole-5-thiol is unique due to the presence of both a fluorinated naphthalene ring and a triazole ring with a thiol group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H8FN3S

Molecular Weight

245.28 g/mol

IUPAC Name

5-(6-fluoronaphthalen-2-yl)-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C12H8FN3S/c13-10-4-3-7-5-9(2-1-8(7)6-10)11-14-12(17)16-15-11/h1-6H,(H2,14,15,16,17)

InChI Key

XFLFLHUNERXYNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)C=C1C3=NC(=S)NN3

Origin of Product

United States

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